molecular formula C14H23NO3 B2639736 tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate CAS No. 1793108-52-7

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate

Cat. No.: B2639736
CAS No.: 1793108-52-7
M. Wt: 253.342
InChI Key: MZQDMBLLRIEPTM-UHFFFAOYSA-N
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Description

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H23NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The allyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Allyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: tert-Butyl 4-allyl-4-carboxypiperidine-1-carboxylate.

    Reduction: tert-Butyl 4-allyl-4-hydroxypiperidine-1-carboxylate.

    Substitution: Various substituted piperidine derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or agonist by binding to specific molecular targets such as enzymes or receptors. The formyl group can participate in nucleophilic addition reactions, while the allyl group can engage in electrophilic addition reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 4-allyl-4-formylpiperidine-1-carboxylate is unique due to the presence of both allyl and formyl groups, which provide a combination of reactivity and versatility in synthetic applications.

Properties

IUPAC Name

tert-butyl 4-formyl-4-prop-2-enylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-6-14(11-16)7-9-15(10-8-14)12(17)18-13(2,3)4/h5,11H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQDMBLLRIEPTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC=C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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